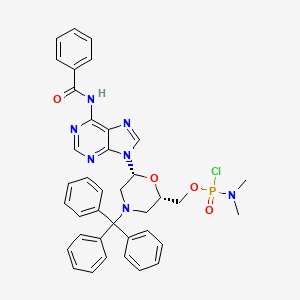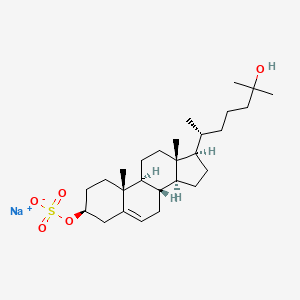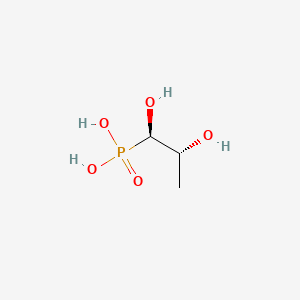
N-Ethylsuccinimide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Ethylsuccinimide-d5” is the labelled form of “N-Ethylsuccinimide”. It is used in research and development. The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 .
Molecular Structure Analysis
The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 . The molecular weight of “N-Ethylsuccinimide-d5” is 132.17 .
Physical And Chemical Properties Analysis
“N-Ethylsuccinimide” has a density of 1.2±0.1 g/cm3, a boiling point of 236.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol, a flash point of 108.7±11.1 °C, and an index of refraction of 1.485 .
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
N-Ethylsuccinimide-d5 is a derivative of N-Ethylsuccinimide, which is commonly used in synthetic organic chemistry as a reagent or intermediate. It can be involved in various organic synthesis reactions, such as the preparation of gamma-lactams, which are valuable building blocks for pharmaceuticals .
Biocatalysis
In the field of biocatalysis, N-Ethylsuccinimide-d5 can be used as a substrate for enzyme-catalyzed reactions. For example, it can be converted from N-ethylmaleimide by ene reductases in a hydrogen-driven biocatalytic process . This application is crucial for developing sustainable chemical processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .
Mode of Action
N-Ethylsuccinimide-d5 interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes
Pharmacokinetics
Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in N-Ethylsuccinimide-d5 would need further investigation.
Result of Action
The molecular and cellular effects of N-Ethylsuccinimide-d5 are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Ethylsuccinimide-d5 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Succinic anhydride", "Deuterium oxide (D2O)", "Ethylamine-d5", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Methanol (MeOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with deuterium oxide (D2O) to form succinic acid-d4.", "Step 2: Succinic acid-d4 is reacted with ethylamine-d5 in the presence of sodium hydroxide (NaOH) to form N-Ethylsuccinamic acid-d9.", "Step 3: N-Ethylsuccinamic acid-d9 is reacted with acetic anhydride to form N-Ethylsuccinimide-d9.", "Step 4: N-Ethylsuccinimide-d9 is then deuterated by reacting it with deuterium oxide (D2O) in the presence of methanol (MeOH) and hydrochloric acid (HCl) to form N-Ethylsuccinimide-d5." ] } | |
Número CAS |
1370698-98-8 |
Nombre del producto |
N-Ethylsuccinimide-d5 |
Fórmula molecular |
C₆H₄D₅NO₂ |
Peso molecular |
132.17 |
Sinónimos |
1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)
